molecular formula C8H9BrNO3P B2784049 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene CAS No. 2287280-05-9

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene

Cat. No.: B2784049
CAS No.: 2287280-05-9
M. Wt: 278.042
InChI Key: WPJQHBHEFFSSEA-UHFFFAOYSA-N
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Description

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene is an organophosphorus compound with the molecular formula C8H9BrNO3P. It is characterized by the presence of a bromine atom, a dimethylphosphoryl group, and a nitro group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications .

Preparation Methods

The synthesis of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene typically involves the bromination of 2-dimethylphosphoryl-4-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and the nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the dimethylphosphoryl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene can be compared with similar compounds such as:

The presence of the dimethylphosphoryl group in this compound makes it unique and valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-dimethylphosphoryl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrNO3P/c1-14(2,13)8-5-6(10(11)12)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJQHBHEFFSSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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